molecular formula C14H8O4 B147793 Quinizarin CAS No. 81-64-1

Quinizarin

Cat. No. B147793
CAS RN: 81-64-1
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
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Description

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is a well-known anthraquinone dye molecule with a large conjugated aromatic system. It is characterized by strong absorption of visible light and exhibits luminescent properties in solutions and when complexed with certain metal ions, such as aluminum . Quinizarin has been identified as a bioactive compound in Rhizophora mucronata Lam, a mangrove plant, and has shown promising antimicrobial, antioxidant, and anti-cancer activities .

Synthesis Analysis

The synthesis of quinizarin derivatives has been explored in various studies. One approach involves the electrochemical oxidation of quinizarin in the presence of arylsulfinic acids, leading to the formation of new sulfone derivatives . Another method includes a double Baeyer-Villiger reaction of quinizarin dimethyl ether, which provides access to 1,2,3,4-tetraoxygenated benzenes and has been applied to the synthesis of bioactive natural products . Additionally, quinizarin has been used in the synthesis of macrocyclic receptors with intrinsic fluorescence, which adopt a vase-like conformation and allow additional contacts with enclosed guest molecules .

Molecular Structure Analysis

The molecular structure of quinizarin has been studied using various spectroscopic techniques. For instance, the chemisorption of quinizarin on alumina surfaces has been investigated using density functional theory, revealing a perpendicular arrangement of the molecule on the surface and providing insights into its electronic structure . The structure of quinizarin has also been confirmed through NMR spectroscopy, molecular modeling, and X-ray crystallography in the context of macrocyclic receptors .

Chemical Reactions Analysis

Quinizarin participates in various chemical reactions due to its reactive hydroxyl groups. It forms complexes with metal ions such as aluminum, resulting in highly fluorescent pink-red complexes with potential applications in photochemistry and chemical sensors . The molecule's reactivity has also been exploited in the synthesis of ternary cobalt(III) complexes, which are considered as models for anthracycline-based anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinizarin have been characterized through multiple techniques. Thin films of quinizarin deposited by evaporation have been studied using IR absorption, X-ray diffraction, NMR, and other spectroscopic methods, confirming the amorphous nature of the films and the preservation of the molecule's structure during deposition . Quinizarin's suitability for atomic layer deposition has been demonstrated, highlighting its potential for the design of organic components in various technological applications . Additionally, the binding capabilities of quinizarin to human serum albumin have been investigated, showing that certain derivatives have higher affinity to the protein .

Relevant Case Studies

Quinizarin derivatives have been evaluated as potential anticancer agents, particularly against acute T lymphoblastic leukemia. These derivatives, including those containing quaternary ammonium salts and/or thiourea groups, have shown inhibitory effects on leukemia cell proliferation and induced apoptosis through the activation of the caspase-dependent pathway . Another case study involves the use of quinizarin in the formulation of therapeutic drugs against bacterial infections and cancer, supported by molecular docking and dynamics simulation studies .

Scientific Research Applications

Antitumor Activity

Quinizarin has shown potential in cancer research, particularly for its antitumor activity. Glycoside derivatives of quinizarin were synthesized and displayed moderate antitumor effects against leukemia cell lines (Sun et al., 2008). Similarly, quinizarin and its analogs, danthron and quinizarin, exhibited strong antiproliferative and antimetastatic activities on B16-F10 melanoma murine cells, indicating significant anticancer properties (Rossi et al., 2010). Additionally, various quinizarin derivatives were synthesized as potential anticancer agents against acute T lymphoblastic leukemia, with some showing promising results (Hu et al., 2019).

Enzymatic Activity Monitoring

Quinizarin diester has been utilized as a fluoro-chromogenic substrate to monitor the activity of immobilized lipase in poly(methylmetacrylate) beads dispersed in organic solvents. The enzymatic conversion of quinizarin diester is detectable by spectroscopic measurements, providing a method to assess enzyme activity (Sabatini et al., 2017).

Antioxidant and Cytotoxic Activity

Quinizarin, among other anthraquinones, has been evaluated for its antioxidative and enzyme inhibition effects, demonstrating potential as a compound in food and medicinal applications (Zengin et al., 2016). Additionally, quinizarin derived from Rhizophora mucronata has shown antimicrobial, antioxidant, and cytotoxic activity, suggesting its use in therapeutic drug formulation (Sachithanandam et al., 2021).

Photodynamic Therapy

Quinizarin, along with other photosensitive compounds such as hypericin and emodin, has been recognized for its antiviral, antifungal, antineoplastic, and antitumor effects. These compounds can be utilized in photodynamic therapy for cancer (Verebová et al., 2020).

Textile Industry Application

Quinizarin has been used as an “antifraud marker” in water-based disperse ink-jet inks for textile digital printing. Its incorporation in inks adds a layer of security and authenticity to textiles (Karanikas & Nikolaidis, 2020).

Fluorescent Imaging Materials

Mono-t-BOC-protected quinizarin methacrylate polymers have been used as fluorescent imaging materials. These polymers have shown potential for photolithographic applications, offering fluorescent images without wet development (Lee et al., 2002).

Safety And Hazards

Quinizarin is very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes . It is toxic and poses a danger of serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and possible risk of harm to unborn child .

Future Directions

Quinizarin shows potential for exploration of solid-state hybrid and organic films based on this molecule along many different technological pathways . Its low sublimation temperature, good reactivity, and large conjugated system open the way for its use in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .

properties

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044464
Record name 1,4-Dihydroxyanthracene-9,10-dione
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Quinizarin

CAS RN

81-64-1
Record name Quinizarin
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Record name 1,4-Dihydroxy-9,10-anthracenedione
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Record name Quinizarin
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Record name QUINIZARIN
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Synthesis routes and methods I

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the production of 1,4,5,8-tetrahydroxyanthraquinone (hereinafter referred to as diquinizarine) by reacting phthalic anhydride with p-chlorophenol in oleum and in the presence of boron catalysts to give the boron complex of 1,4-dihydroxyanthraquinone, and then chlorinating this boron complex direct with chlorinating agents, in the same reaction medium, to give the boron complex of 5,8-dichloro-1,4-dihydroxyanthraquinone, and subsequently hydrolysing this chlorinated boron complex to diquinizarine.
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Synthesis routes and methods III

Procedure details

The method was the same as in Example 1, but using 11.0 g (0.1 mols) of hydroquinone and 20.1 g (0.1 mols) of phthalic acid dichloride. The product was 15.6 g (65% yield) of 1,4-dihydroxy-9,10-anthraquinone (2), m.p.=199° C. (literature 200°-202° C. EtOH).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,850
Citations
G Zengin, NS Degirmenci, L Alpsoy… - Human & …, 2016 - journals.sagepub.com
… 48 h with different concentrations of quinizarin on L929 cells. ( a p < 0.05: MTT assay for 48 h compared with quinizarin 1 µM concentration; b p < 0.05: compared with quinizarin 5 µM …
Number of citations: 56 journals.sagepub.com
AK Rivas-Sánchez, DS Guzmán-Hernández… - Dyes and …, 2021 - Elsevier
… Furthermore, quinizarin is one of anthraquinone dyes … electrochemical quantification of quinizarin in aqueous media is … the inclusion complex formed between quinizarin and (2-hydroxy)-…
Number of citations: 10 www.sciencedirect.com
D Cheuk, M Svärd, C Seaton, P McArdle… - …, 2015 - pubs.rsc.org
… ,4-dihydroxyanthraquinone (quinizarin) have been investigated … a metastable polymorph of quinizarin under ambient conditions. … The solubility of quinizarin FI and FII in the pure organic …
Number of citations: 17 pubs.rsc.org
LG Gracia, LC Rodríguez, MR Ceba - Talanta, 1997 - Elsevier
A very sensitive analytical method is proposed for the determination of lithium based on the reaction of Li + ion with 1,4-dihydroxyanthraquinone (Quinizarin). In dimethylsulfoxide …
Number of citations: 44 www.sciencedirect.com
J Preat, AD Laurent, C Michaux, EA Perpète… - Journal of Molecular …, 2009 - Elsevier
We have used the PCM-(TD)DFT formalism to evaluate the tautomeric effects on the absorption spectra of the neutral and anionic forms of both alizarin and quinizarin dyes. Our …
Number of citations: 48 www.sciencedirect.com
L Quinti, NS Allen, M Edge, BP Murphy… - Journal of Photochemistry …, 2003 - Elsevier
… 1,4-Dihydroxyanthraquinone (quinizarin, QNZ) is accredited … Significantly, the fluorescent complexes of quinizarin with … with the ratio of metal/quinizarin up to ratios of 60:1, as shown …
Number of citations: 26 www.sciencedirect.com
P Sautrot-Ba, S Jockusch, JP Malval, V Brezová… - …, 2020 - ACS Publications
We report the use of efficient visible-light sensitive allyl (QA) and epoxidized (QE) quinizarin derivatives as photoinitiating systems when combined with an appropriate electron donor (…
Number of citations: 33 pubs.acs.org
TP Carter, GD Gillispie, MA Connoll - The Journal of Physical …, 1982 - ACS Publications
… dihydroxyanthraquinone (quinizarin). The … quinizarin in which either one or both hydroxy protons have been deuterated. Experimental Section Dilute solutions (10 µ or less) of quinizarin …
Number of citations: 70 pubs.acs.org
N Kandoth, SD Choudhury, T Mukherjee… - … & Photobiological Sciences, 2009 - Springer
The interaction of 1,4-dihydroxy-9,10-anthraquinone, (quinizarin; QZ), with α-, β- and γ-cyclodextrin (CD) hosts, has been investigated using absorption, and steady-state and time-…
Number of citations: 42 link.springer.com
BJ Stefanska, MJ Dzieduszycka, S Martelli… - The Journal of …, 1993 - ACS Publications
… of quinizarin with hydrazines prompted us to examine whether treatment of quinizarin with … However, we found that when quinizarin was gently heated (35-50 C) with an excess of alkyl…
Number of citations: 13 pubs.acs.org

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